![molecular formula C17H21N5OS B2609997 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide CAS No. 1790196-99-4](/img/structure/B2609997.png)
1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
The synthesis and pharmacological evaluation of compounds related to 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide have been explored in various studies. These compounds are synthesized through various chemical reactions, including the Mannich reaction, and are analyzed for their potential pharmacological properties. The research in this area has led to the discovery of compounds with significant antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. Such studies are crucial for the development of new therapeutic agents with potential applications in the treatment of various conditions (Mattioda et al., 1975; Dotsenko et al., 2012).
Antagonistic Properties
Research has also focused on the enantioselective synthesis of compounds related to this compound, with specific interest in their application as receptor antagonists. For instance, certain compounds have been identified as potent calcitonin gene-related peptide (CGRP) receptor antagonists. The development of these compounds involves convergent, stereoselective, and economical syntheses, demonstrating their potential as pharmaceutical agents in treating conditions related to CGRP (Cann et al., 2012).
Analgesic and Antiparkinsonian Activities
The synthesis and biological evaluation of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from related compounds have shown promising results in pharmacological screening. Many of these derivatives exhibit good analgesic and antiparkinsonian activities, comparable to established drugs like Valdecoxib® and Benzatropine®. This highlights the potential of these compounds in the development of new treatments for pain and Parkinson's disease (Amr et al., 2008).
Anticancer and Anti-Inflammatory Properties
Further research into novel pyrazolopyrimidines derivatives has revealed their potential as anticancer and anti-5-lipoxygenase agents. The structure-activity relationship (SAR) studies of these compounds provide valuable insights into their pharmacological profiles, paving the way for the development of new therapeutic agents with improved efficacy and safety profiles (Rahmouni et al., 2016).
Propiedades
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-11-9-24-17(20-11)21-16(23)13-4-6-22(7-5-13)15-8-14(12-2-3-12)18-10-19-15/h8-10,12-13H,2-7H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHDSBJDPAMZLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.